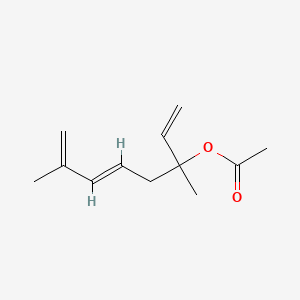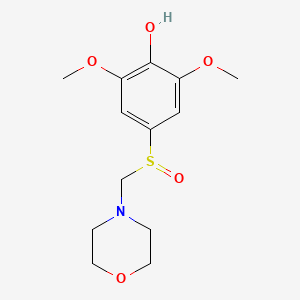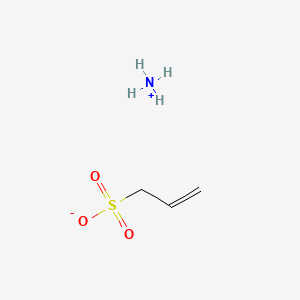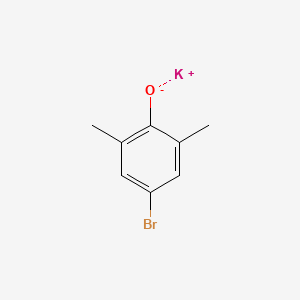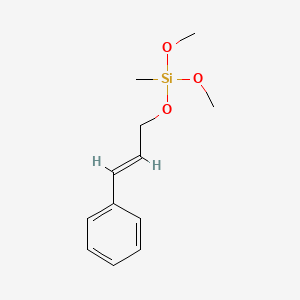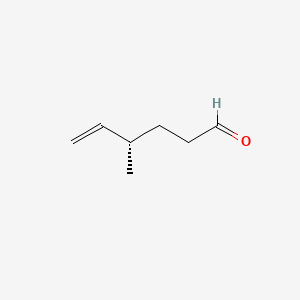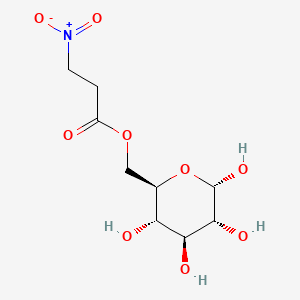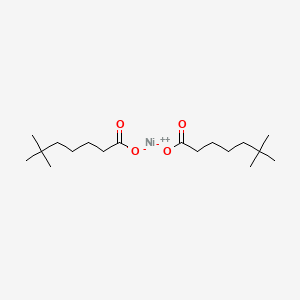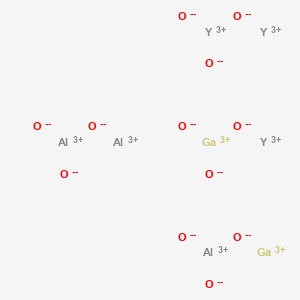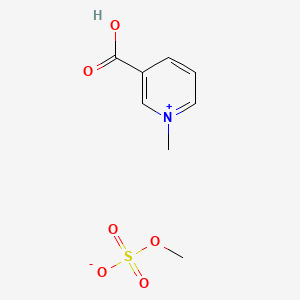
3-Carboxy-1-methylpyridinium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El metil sulfato de 3-carboxi-1-metilpiridinio es una sal de piridinio con la fórmula molecular C8H11NO6S. Es conocido por su estructura única, que incluye un grupo carboxilo y un grupo metilo unidos al anillo de piridinio. Este compuesto también se conoce como sulfato de trigonelina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de metil sulfato de 3-carboxi-1-metilpiridinio normalmente implica la metilación de 3-carboxipiridina. La reacción se lleva a cabo en presencia de un agente metilante, como sulfato de dimetilo o yoduro de metilo. Las condiciones de reacción a menudo incluyen un disolvente como acetonitrilo o dimetilformamida, y el proceso generalmente se lleva a cabo a temperaturas elevadas para facilitar la reacción de metilación .
Métodos de producción industrial
La producción industrial de metil sulfato de 3-carboxi-1-metilpiridinio sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto. El compuesto se purifica luego mediante cristalización u otras técnicas de separación.
Análisis De Reacciones Químicas
Tipos de reacciones
El metil sulfato de 3-carboxi-1-metilpiridinio experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos de oxidación.
Reducción: Se puede reducir en condiciones específicas para producir formas reducidas.
Sustitución: El grupo metilo se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden usar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El metil sulfato de 3-carboxi-1-metilpiridinio tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de diversos compuestos orgánicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del metil sulfato de 3-carboxi-1-metilpiridinio implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas, afectando varias vías bioquímicas. Los objetivos moleculares y vías exactos dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
3-Carboxi-1-(carboximetil)piridinio: Este compuesto tiene un grupo carboximetilo adicional unido al anillo de piridinio.
1-Metil-3-carboxipiridinio: Estructura similar, pero carece del grupo metil sulfato.
Singularidad
El metil sulfato de 3-carboxi-1-metilpiridinio es único debido a su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas. Su grupo metil sulfato, en particular, lo diferencia de otras sales de piridinio y contribuye a su reactividad y aplicaciones únicas .
Propiedades
Número CAS |
34452-78-3 |
|---|---|
Fórmula molecular |
C8H11NO6S |
Peso molecular |
249.24 g/mol |
Nombre IUPAC |
1-methylpyridin-1-ium-3-carboxylic acid;methyl sulfate |
InChI |
InChI=1S/C7H7NO2.CH4O4S/c1-8-4-2-3-6(5-8)7(9)10;1-5-6(2,3)4/h2-5H,1H3;1H3,(H,2,3,4) |
Clave InChI |
CEHBZQVUCLBGSH-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=CC=CC(=C1)C(=O)O.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


